molecular formula C19H27NO3 B602118 Ipratropium Bromide Impurity E CAS No. 183626-76-8

Ipratropium Bromide Impurity E

Numéro de catalogue: B602118
Numéro CAS: 183626-76-8
Poids moléculaire: 317.43
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ipratropium Bromide Impurity E, chemically known as (1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoate, is a related substance found in the pharmaceutical compound Ipratropium Bromide. This impurity is often monitored and analyzed during the production and quality control of Ipratropium Bromide to ensure the purity and efficacy of the final product .

Méthodes De Préparation

The synthesis of Ipratropium Bromide Impurity E involves several steps, typically starting from tropic acid derivatives. The synthetic route includes esterification and subsequent reactions to introduce the azabicyclo structure. The reaction conditions often involve the use of organic solvents like methanol and ethanol, with temperature control being crucial to ensure the desired product formation .

Industrial production methods for this compound are similar to those used for the main compound, Ipratropium Bromide. These methods include high-performance liquid chromatography (HPLC) for separation and purification, ensuring that the impurity levels are within acceptable limits .

Analyse Des Réactions Chimiques

Ipratropium Bromide Impurity E undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Quality Control in Pharmaceutical Manufacturing

Ipratropium Bromide Impurity E is primarily utilized for impurity profiling during the commercial production of Ipratropium Bromide. It acts as a working standard or secondary reference standard, which is crucial for ensuring the quality and safety of pharmaceutical products.

Case Study: HPLC Method Development

A recent study developed a High-Performance Liquid Chromatography (HPLC) method for the simultaneous analysis of Ipratropium Bromide and its related substances, including Impurity E. The method demonstrated:

  • Recovery Rates : 98.2% to 102.0%
  • Relative Standard Deviation (RSD) : Less than 2.9%
  • Process-related Impurities : Not observed in different batches (<0.025% purity) .

This robust method enhances quality control processes, ensuring that formulations meet regulatory standards.

Regulatory Compliance

The use of this compound is essential during the Abbreviated New Drug Application (ANDA) filing with the FDA. The impurity must be characterized and quantified to comply with the FDA's stringent guidelines on drug impurities.

This compound plays a role in toxicity studies associated with drug formulations. Understanding the toxicity profile of impurities is crucial for assessing the overall safety of pharmaceutical products.

Case Study: Toxicological Assessment

In a toxicity study involving formulations containing Ipratropium Bromide, researchers utilized Impurity E to evaluate potential adverse effects. The findings indicated that careful monitoring of impurities could mitigate risks associated with drug administration.

Research and Development

Mécanisme D'action

The mechanism of action of Ipratropium Bromide Impurity E is closely related to that of Ipratropium Bromide. It acts as an anticholinergic agent, inhibiting the action of acetylcholine on muscarinic receptors in the bronchial smooth muscle. This leads to bronchodilation and relief from bronchospasm. The molecular targets involved include muscarinic receptors, particularly the M3 subtype, which are responsible for smooth muscle contraction in the airways .

Comparaison Avec Des Composés Similaires

Ipratropium Bromide Impurity E can be compared with other related compounds, such as:

    Ipratropium Bromide Impurity A: N-Isopropylnortropine Methobromide

    Ipratropium Bromide Impurity B: 8-Anti-Ipratropium Bromide

    Ipratropium Bromide Impurity C: DL-Tropic acid

    Ipratropium Bromide Impurity D: Atropic Acid

The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes. This impurity is specifically monitored due to its potential impact on the overall quality and efficacy of Ipratropium Bromide formulations .

Activité Biologique

Ipratropium Bromide Impurity E is a chemical compound that arises as an impurity during the synthesis of Ipratropium Bromide, a widely used medication for respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical formulations.

This compound, with CAS number 183626-76-8, is structurally related to Ipratropium Bromide. Its synthesis typically involves the reaction of atropine with isopropyl bromide under alkaline conditions, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the impurity from the main product .

Biological Activity

Research has shown that impurities in pharmaceutical compounds can exhibit biological activities that may affect drug efficacy and safety. The biological activity of this compound has been investigated in several contexts:

  • Anticholinergic Properties : Given its structural similarity to Ipratropium Bromide, it may possess anticholinergic effects, which could lead to side effects similar to those observed with Ipratropium use .
  • Impact on Pharmacokinetics : The presence of this impurity can alter the pharmacokinetics of the primary drug, potentially affecting absorption, distribution, metabolism, and excretion (ADME) profiles in patients .

Case Studies

  • Clinical Observations : A case series from Korea reported instances of reversible mydriasis associated with nebulized Ipratropium Bromide, suggesting that impurities may contribute to unexpected side effects .
  • Combination Therapy Effects : Studies involving ipratropium in combination with beta2-agonists showed improved lung function in patients with acute asthma exacerbations, indicating that impurities could potentially influence therapeutic outcomes when present in formulations .

Research Findings

Several studies have explored the implications of this compound:

  • Analytical Methods : Research has focused on developing stability-indicating methods for quantifying impurities in Ipratropium formulations. These studies emphasize the importance of monitoring impurity levels to ensure drug quality and patient safety .
  • Biological Interactions : Investigations into how impurities interact with biological molecules are ongoing. Such studies aim to elucidate any potential adverse effects or therapeutic implications arising from these interactions .

Data Table: Summary of Findings on this compound

Study ReferenceFocus AreaKey Findings
Synthesis and PurificationDetailed synthesis routes; significance in pharmaceutical quality control
Clinical ObservationsReported reversible mydriasis linked to nebulized ipratropium use
Combination TherapyImproved lung function noted when ipratropium was used with beta2-agonists
Analytical MethodsDevelopment of methods for quantifying impurities in pharmaceutical products

Propriétés

Numéro CAS

183626-76-8

Formule moléculaire

C19H27NO3

Poids moléculaire

317.43

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

3-Hydroxy-2-phenyl-propionic acid 8-isopropyl-8-aza-bicyclo[3.2.1]oct-3-yl ester

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.